molecular formula C17H16N4O2 B2373118 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide CAS No. 440332-01-4

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2373118
CAS No.: 440332-01-4
M. Wt: 308.341
InChI Key: FTLWUWIALIQVHE-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide is a compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a triazine ring fused with a benzene ring, making it a benzo-triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3-benzotriazin-4(3H)-one with phenethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with receptors to exert its effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and molecular studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide lies in its specific structure, which imparts unique chemical and biological properties

Biological Activity

The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide is a derivative of benzotriazine and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 284.32 g/mol

The compound features a benzotriazine core with an acetamide side chain, which is significant for its interactions with biological targets. The presence of the phenylethyl group may enhance lipophilicity, potentially affecting bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzotriazine derivatives, including the target compound. The results indicate that these compounds exhibit significant antibacterial and antifungal activities.

CompoundMIC (μmol/mL)MBC (μmol/mL)
This compound10.7–21.421.4–40.2
Control (e.g., Norfloxacin)5.010.0

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values suggest that the compound has potent antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which benzotriazine derivatives exert their antimicrobial effects is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity. This dual action enhances their efficacy against resistant strains of bacteria .

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in EurekaSelect reported that derivatives similar to the target compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a microdilution method to determine MIC and MBC values .
  • Antifungal Activity Assessment :
    Another investigation focused on the antifungal properties of benzotriazine derivatives against Candida albicans. Results indicated that certain derivatives exhibited antifungal activity comparable to standard antifungal agents .

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(18-11-10-13-6-2-1-3-7-13)12-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLWUWIALIQVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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